molecular formula C17H21NO3 B12792532 4-Methyl-N-(3,4,5-trimethoxybenzyl)aniline CAS No. 151221-96-4

4-Methyl-N-(3,4,5-trimethoxybenzyl)aniline

Cat. No.: B12792532
CAS No.: 151221-96-4
M. Wt: 287.35 g/mol
InChI Key: WNPKGWVHMDSGQK-UHFFFAOYSA-N
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Description

4-Methyl-N-(3,4,5-trimethoxybenzyl)aniline is a synthetic organic compound known for its potential cytotoxic and antimitotic properties. It is part of a series of benzylaniline derivatives that have been studied for their ability to inhibit tubulin polymerization, which is crucial for cell division .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-N-(3,4,5-trimethoxybenzyl)aniline typically involves the reaction of 4-methylaniline with 3,4,5-trimethoxybenzyl chloride under basic conditions. The reaction is carried out in a suitable solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-N-(3,4,5-trimethoxybenzyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

Mechanism of Action

The primary mechanism of action of 4-Methyl-N-(3,4,5-trimethoxybenzyl)aniline involves the inhibition of tubulin polymerization. Tubulin is a protein that forms microtubules, essential components of the cell’s cytoskeleton. By inhibiting tubulin polymerization, the compound disrupts the formation of microtubules, leading to cell cycle arrest and apoptosis (programmed cell death) in rapidly dividing cells .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-N-(3,4,5-trimethoxyphenyl)aniline
  • 4-Methyl-N-(3,4,5-trimethoxybenzyl)amine
  • 4-Methyl-N-(3,4,5-trimethoxybenzyl)benzamide

Uniqueness

4-Methyl-N-(3,4,5-trimethoxybenzyl)aniline stands out due to its specific substitution pattern on the benzyl and aniline rings, which contributes to its unique chemical and biological properties. Its ability to inhibit tubulin polymerization with high potency (IC50 value of 3.5 microM) makes it particularly valuable in cancer research .

Properties

CAS No.

151221-96-4

Molecular Formula

C17H21NO3

Molecular Weight

287.35 g/mol

IUPAC Name

4-methyl-N-[(3,4,5-trimethoxyphenyl)methyl]aniline

InChI

InChI=1S/C17H21NO3/c1-12-5-7-14(8-6-12)18-11-13-9-15(19-2)17(21-4)16(10-13)20-3/h5-10,18H,11H2,1-4H3

InChI Key

WNPKGWVHMDSGQK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NCC2=CC(=C(C(=C2)OC)OC)OC

Origin of Product

United States

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